1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine is a synthetic organic compound belonging to the class of piperazine derivatives. These compounds are recognized for their diverse applications in medicinal chemistry, particularly in drug development and as intermediates in the synthesis of pharmaceuticals. This compound exhibits potential pharmacological properties due to its unique molecular structure, which incorporates both piperazine and sulfonyl functional groups.
The compound can be synthesized through various chemical reactions involving piperazine and sulfonyl chlorides, which are commonly available in chemical supply stores. Its structure suggests potential applications in the pharmaceutical industry, particularly in developing treatments for neurological disorders and other diseases.
1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine is classified under:
The synthesis of 1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine typically involves the following steps:
The synthetic route may involve:
The molecular structure of 1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H24N2O2S |
| Molecular Weight | 296.43 g/mol |
| IUPAC Name | 1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine |
| Canonical SMILES | CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
The compound can participate in various chemical reactions typical for piperazine derivatives:
Reactions are generally performed under controlled conditions to prevent side reactions. For instance, oxidation reactions may require specific oxidizing agents like hydrogen peroxide or sodium periodate.
The mechanism of action for 1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine is not fully elucidated but is hypothesized based on its structural components:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Stability | Stable under normal lab conditions but sensitive to moisture |
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: